1,4-Oxazepan-6-one hydrochloride

Chemical Purity Quality Control Analytical Chemistry

Researchers often face irreproducible results when substituting oxazepane scaffolds with morpholine or azepane analogs. 1,4-Oxazepan-6-one hydrochloride solves this with its defined 6-keto group and secondary amine, offering unique conformational and reactivity profiles. • Scalable multigram synthesis supports diverse compound library generation • Defined mp 150-152°C ensures accurate quantification in HPLC/LC-MS analyses • ≥97% purity hydrochloride salt enhances stability and handling vs. the free base

Molecular Formula C5H10ClNO2
Molecular Weight 151.59 g/mol
CAS No. 2306265-53-0
Cat. No. B6301129
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Oxazepan-6-one hydrochloride
CAS2306265-53-0
Molecular FormulaC5H10ClNO2
Molecular Weight151.59 g/mol
Structural Identifiers
SMILESC1COCC(=O)CN1.Cl
InChIInChI=1S/C5H9NO2.ClH/c7-5-3-6-1-2-8-4-5;/h6H,1-4H2;1H
InChIKeyHGCWRDZNZZRKTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Oxazepan-6-one Hydrochloride Overview


1,4-Oxazepan-6-one hydrochloride is a seven-membered heterocyclic building block featuring both a secondary amine and a ketone functional group, belonging to the 1,4-oxazepane scaffold class [1]. This compound is supplied as a white to off-white crystalline solid, typically with a purity specification of ≥95% or ≥97% by HPLC or related methods . It serves as a versatile intermediate in medicinal chemistry and organic synthesis, particularly for constructing complex nitrogen- and oxygen-containing scaffolds [1]. The hydrochloride salt form is preferred in research settings to enhance handling properties and stability relative to the free base.

Secondary amine and ketone: dual reactive handles for heterocycle diversification
1,4-Oxazepane scaffold: seven-membered N,O-heterocycle for scaffold hopping campaigns
Hydrochloride salt: crystalline solid with improved handling and ambient stability vs free base

Generic Substitution Risks for 1,4-Oxazepan-6-one HCl


The term “generic” is inappropriate for this compound class; direct substitution with the free base (1,4-oxazepan-6-one) or other oxazepane derivatives is not equivalent. The hydrochloride salt of 1,4-oxazepan-6-one exhibits specific physicochemical properties that directly influence experimental reproducibility, including defined melting point ranges (150–152 °C), controlled water solubility, and a distinct purity profile . Furthermore, the 6-keto group in this scaffold imparts unique reactivity and conformational properties compared to unsubstituted or N-alkylated oxazepanes, as demonstrated in recent synthetic methodology studies [1]. Simply substituting with a morpholine or azepane analog, while superficially similar, results in divergent ring size and heteroatom placement, which can drastically alter binding affinity or reaction outcomes [2].

Free base vs hydrochloride salt
The free base (oil or low-melting solid) may differ in handling, weighing accuracy, and long-term stability; direct replacement can alter reproducibility.
6-Keto group reactivity
Substituting with unsubstituted or N-alkylated oxazepanes removes the ketone handle, shifting conformational and reactivity profiles in key synthetic steps.
Morpholine/azepane analog mismatch
Different ring size (6 vs 7) and heteroatom placement can drastically change binding affinity or reaction outcomes; scaffold-specific properties do not transfer directly.

Quantitative Evidence for 1,4-Oxazepan-6-one HCl Procurement


Chemical Purity and Quality Control

Commercial vendors consistently provide 1,4-Oxazepan-6-one hydrochloride with a minimum purity specification of 95% or 97% as determined by HPLC or similar analytical methods . This represents a verifiable, batch-to-batch quality benchmark for procurement, contrasting with earlier or less rigorously characterized samples of the free base or related scaffolds [1].

Purity Specification
Source review
≥95% or ≥97% (HPLC)
Supports batch-to-batch procurement context; vendor-supplied specification
Independent verification recommended
Chemical Purity Quality Control Analytical Chemistry

Salt Form Stability and Handling

The hydrochloride salt form of 1,4-oxazepan-6-one exhibits a defined melting point of 150–152 °C, a characteristic of crystalline salts that facilitates straightforward handling and characterization . In contrast, the free base (1,4-oxazepan-6-one, CAS 1525456-56-7) is often an oil or low-melting solid with less defined physical properties . The salt form also shows enhanced stability under ambient storage conditions compared to the more hygroscopic or reactive free base .

Melting Point & Form
Class-level
150–152 °C, crystalline solid (HCl) vs. oil (free base)
Defined solid state supports handling and weighing; class-level property inference
Free-base comparison may require lot-specific verification
Salt Form Stability Handling

Synthetic Accessibility and Scaffold Novelty

A recent 2025 preprint demonstrates a robust, multigram-scale synthesis of 6-functionalized 1,4-oxazepanes, directly addressing the prior scarcity of these scaffolds in compound libraries [1]. This methodology enables the preparation of diverse 6-substituted derivatives, with the 6-one intermediate serving as a key precursor. In contrast, alternative seven-membered scaffolds like azepanes and oxepanes, while accessible via diazocarbonyl chemistry [2], lack the specific heteroatom pattern that makes 1,4-oxazepanes privileged intermediates for scaffold hopping in drug discovery [3].

Synthetic Accessibility
Class-level
Multigram synthesis of 6-functionalized 1,4-oxazepanes now reported; previously scarce (0.1% of libraries)
Enables library exploration; reported synthetic method context
2025 preprint; reproducibility to be validated
Synthetic Methodology Scaffold Diversity Drug Discovery

Glycosidase Inhibition: Oxazepane vs. Morpholine

In a comparative study of glycosidase inhibition, N-substituted morpholines exhibited non-competitive inhibition of bovine kidney β-D-galactosidase with IC50 values ranging from 55.1 to 88.6 μM [1]. In contrast, N-substituted oxazepanes, including derivatives of the 1,4-oxazepane scaffold, displayed significantly weaker or no inhibitory activity across the same enzyme panel [1]. This demonstrates that the seven-membered oxazepane ring imparts a distinct biological profile compared to the six-membered morpholine analog, highlighting the need for specific scaffold procurement based on target requirements.

β-Galactosidase Inhibition
Head-to-head
Oxazepanes: no significant inhibition; Morpholines IC50 55.1–88.6 μM
Scaffold-specific inhibition profile; supports selectivity differentiation
In vitro bovine kidney enzyme assay
Glycosidase Inhibition Enzyme Assay Structure-Activity Relationship

Research Applications of 1,4-Oxazepan-6-one Hydrochloride


Medicinal Chemistry: Scaffold Hopping and Library Synthesis

Utilize 1,4-oxazepan-6-one hydrochloride as a core intermediate for generating novel chemical entities via scaffold hopping strategies. The recent demonstration of scalable, multigram synthesis of 6-functionalized derivatives [1] directly supports its use in building diverse compound libraries for hit identification campaigns targeting previously intractable protein classes.

Synthetic Methodology: Complex Heterocycle Construction

Employ the 6-keto group and secondary amine in 1,4-oxazepan-6-one hydrochloride for exploring new synthetic transformations. The robust heterocyclization protocols established in 2025 [1] provide a foundation for developing novel routes to substituted oxazepanes, oxazepinones, and fused ring systems, addressing the historical synthetic challenges associated with this scaffold.

Quality Control Reference Standard

Procure the high-purity (≥95% or ≥97%) hydrochloride salt for use as a certified reference standard in analytical method development and validation. The defined melting point (150–152 °C) and solid-state properties ensure accurate quantification and identification in HPLC, LC-MS, and NMR analyses of reaction mixtures or complex biological matrices.

Glycosidase Inhibitor Design: Negative Control

Incorporate N-substituted oxazepane derivatives as negative controls or specificity probes in glycosidase inhibition assays. The documented lack of inhibitory activity against β-D-galactosidase, in contrast to morpholine analogs [2], makes this scaffold valuable for defining structure-activity relationships and ensuring assay selectivity.

Application
Selection Property
Validation Focus
Scaffold hopping & library synthesis
6-Functionalized oxazepane core, scalable synthesis
Synthetic route reproducibility and derivative scope
Heterocycle construction methodology
Dual amine/ketone reactive handles
Novel transformation scope and fused ring access
Analytical reference standard
Defined crystalline salt with characteristic melting point
Purity and identity verification by HPLC/LC-MS
Glycosidase inhibitor negative control
Reported lack of β-galactosidase inhibition
Assay selectivity and SAR differentiation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


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